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Compound of Interest

Compound Name:
Methyl 1-hydroxy-4-

oxocyclohexaneacetate

Cat. No.: B156757 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental NMR and mass spectrometry data for Methyl 1-hydroxy-4-
oxocyclohexaneacetate are not readily available in public databases. The following guide

provides a detailed overview of the expected spectroscopic data based on the analysis of

analogous structures and established principles of NMR and mass spectrometry. It also

includes standardized experimental protocols for acquiring such data.

Introduction
Methyl 1-hydroxy-4-oxocyclohexaneacetate is a bifunctional organic molecule containing a

hydroxyl group, a ketone, and a methyl ester. These functional groups, along with the

cyclohexyl core, give the molecule distinct spectroscopic characteristics. This guide outlines the

predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this

compound and provides detailed experimental protocols for their acquisition.

Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural features of Methyl 1-hydroxy-4-oxocyclohexaneacetate suggest a complex

NMR spectrum due to the stereochemistry at C1 and the conformation of the cyclohexane ring.

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts.
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Table 1: Predicted ¹H NMR Data for Methyl 1-hydroxy-4-oxocyclohexaneacetate

Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

-OH 1.5 - 3.0 Singlet (broad) -

-OCH₃ ~3.7 Singlet -

-CH₂-COOCH₃ ~2.6 Singlet -

Cyclohexyl Protons

(axial & equatorial)
1.5 - 2.8 Multiplets 2-15

Table 2: Predicted ¹³C NMR Data for Methyl 1-hydroxy-4-oxocyclohexaneacetate

Carbon Predicted Chemical Shift (δ, ppm)

C=O (ketone) 208 - 212

C=O (ester) 170 - 175

C1 (-C-OH) 68 - 72

-OCH₃ 50 - 55

-CH₂-COOCH₃ 40 - 45

Cyclohexyl -CH₂- (adjacent to C=O) 35 - 40

Cyclohexyl -CH₂- (adjacent to C1) 30 - 35

Mass Spectrometry (MS)
The mass spectrum of Methyl 1-hydroxy-4-oxocyclohexaneacetate is expected to show a

molecular ion peak and several characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data for Methyl 1-hydroxy-4-oxocyclohexaneacetate
(Molecular Weight: 200.22 g/mol )
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m/z Predicted Fragment

200 [M]⁺ (Molecular Ion)

182 [M - H₂O]⁺

169 [M - OCH₃]⁺

141 [M - COOCH₃]⁺

127 [M - CH₂COOCH₃]⁺

99 [M - H₂O - CH₂COOCH₃]⁺

Experimental Protocols
NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of Methyl 1-hydroxy-4-
oxocyclohexaneacetate.

Materials:

NMR spectrometer (e.g., 400 MHz)

NMR tubes

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Methyl 1-hydroxy-4-oxocyclohexaneacetate sample

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent in a clean, dry NMR tube.

Instrument Setup:

Tune and shim the spectrometer to ensure a homogeneous magnetic field.
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Lock the spectrometer onto the deuterium signal of the solvent.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220

ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance and sensitivity of the ¹³C nucleus.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase the spectra and perform baseline correction.

Reference the spectra to the internal standard (TMS at 0.00 ppm) or the residual solvent

peak.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry
Objective: To obtain the mass spectrum of Methyl 1-hydroxy-4-oxocyclohexaneacetate to

determine its molecular weight and fragmentation pattern.

Materials:
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Mass spectrometer (e.g., Electrospray Ionization-Mass Spectrometry, ESI-MS, or Gas

Chromatography-Mass Spectrometry, GC-MS)

Sample of Methyl 1-hydroxy-4-oxocyclohexaneacetate

Appropriate solvent (e.g., methanol, acetonitrile for ESI; dichloromethane, ethyl acetate for

GC)

Procedure (using ESI-MS):

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent.

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution

to ensure accurate mass measurements.

Sample Introduction: Infuse the sample solution directly into the ion source via a syringe

pump at a constant flow rate.

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged

droplets. The solvent evaporates, leading to the formation of gas-phase ions.

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight),

where they are separated based on their mass-to-charge ratio (m/z).

Detection and Data Acquisition: The separated ions are detected, and a mass spectrum is

generated, plotting ion intensity versus m/z.

Data Analysis: Identify the molecular ion peak and major fragment ions. The fragmentation

pattern can be further studied using tandem mass spectrometry (MS/MS) if required.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of Methyl
1-hydroxy-4-oxocyclohexaneacetate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b156757?utm_src=pdf-body
https://www.benchchem.com/product/b156757?utm_src=pdf-body
https://www.benchchem.com/product/b156757?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Methyl 1-hydroxy-4-oxocyclohexaneacetate

Dissolve in
Deuterated Solvent (NMR)

or Volatile Solvent (MS)

NMR Data Acquisition
(¹H, ¹³C, 2D)

NMR Sample

Mass Spectrometry
(EI or ESI)

MS Sample

NMR Data Processing
(FT, Phasing, Integration)

MS Data Processing
(Peak Identification)

Structure Elucidation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of an organic compound.

Conclusion
This guide provides a comprehensive overview of the expected NMR and mass spectrometry

data for Methyl 1-hydroxy-4-oxocyclohexaneacetate, along with detailed protocols for their

acquisition. While experimental data for this specific molecule is not currently available, the

predictive information and standardized methods presented here offer a solid foundation for
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researchers and scientists engaged in the synthesis, characterization, and analysis of this and

related compounds. The application of these spectroscopic techniques is crucial for confirming

the chemical structure and purity, which are essential aspects of drug discovery and

development.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of
Methyl 1-hydroxy-4-oxocyclohexaneacetate]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b156757#methyl-1-hydroxy-4-
oxocyclohexaneacetate-nmr-and-mass-spectrometry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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